1-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-[1-[2-(2-chloro-6-fluorophenyl)acetyl]azetidin-3-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O3/c16-11-2-1-3-12(17)10(11)6-15(22)18-7-9(8-18)19-13(20)4-5-14(19)21/h1-3,9H,4-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVAIWAWRBQLGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)CC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione typically involves multiple steps, starting from commercially available precursors. One common route includes the acylation of azetidine with 2-chloro-6-fluorophenylacetyl chloride, followed by cyclization with pyrrolidine-2,5-dione under controlled conditions . The reaction conditions often require specific pH levels and temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Scientific Research Applications
1-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:
1. Medicinal Chemistry
- Drug Development : The compound is explored for its potential as an enzyme inhibitor or receptor modulator, making it a candidate for developing new therapeutic agents against various diseases, including cancer and infectious diseases .
2. Biological Research
- Antibacterial Activity : Preliminary studies indicate that this compound exhibits significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead candidate for antibiotic development. In vitro studies have shown inhibition zones of 17 mm against E. coli at a concentration of 2 mg/mL .
- Anticancer Activity : The compound has demonstrated cytotoxic effects in leukemia cell lines, indicating its potential application in cancer therapy. Studies report an ID50 value of 1×10−5 M against leukemia L-1210 cells, highlighting moderate cytotoxicity .
Synthetic Routes
The synthesis typically involves multiple steps starting from commercially available precursors. A common route includes:
- Azetidine Formation : Acylation of azetidine with 2-chloro-6-fluorophenylacetyl chloride.
- Cyclization : Reaction with pyrrolidine-2,5-dione under controlled conditions to form the final product.
Industrial Production
Optimized laboratory methods are adapted for industrial production focusing on scalability and cost-effectiveness. Techniques such as continuous flow reactors may be employed to enhance efficiency .
Case Studies
Several case studies highlight the efficacy of this compound:
- Antibacterial Efficacy Study : Conducted by researchers at an unnamed institution, this study focused on the antibacterial properties against multi-drug resistant strains. Results indicated that the compound could serve as a lead candidate for developing new antibiotics.
- Anticancer Research : A study published in a peer-reviewed journal highlighted the compound's ability to induce apoptosis in cancer cell lines through mitochondrial pathways, suggesting promising avenues for cancer therapy.
Mechanism of Action
The mechanism of action of 1-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
The following comparison focuses on structurally or functionally related compounds, emphasizing molecular features, synthesis, and properties.
Structural Analogues with Pyrrolidine-2,5-dione Core
Table 1: Key Structural and Physicochemical Comparisons
Physicochemical and Spectral Analysis
- Melting Points :
- Spectral Features: IR: The target’s dione moiety would show C=O stretches near 1700–1750 cm⁻¹, similar to Compound 12 (1719 cm⁻¹) . NMR: Aromatic protons in the 2-chloro-6-fluorophenyl group would resonate at δ 7.0–7.5, comparable to 4-cyanobenzylidene derivatives (δ 7.41–8.01) .
Biological Activity
The compound 1-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Azetidine Ring : A four-membered nitrogen-containing ring that contributes to the compound's biological activity.
- Pyrrolidine-2,5-dione : A cyclic imide that enhances the compound's reactivity and interaction with biological targets.
- Chloro and Fluoro Substituents : These halogen atoms on the phenyl ring significantly influence the electronic properties and reactivity of the compound.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃ClFN₃O₃ |
| Molecular Weight | 325.72 g/mol |
| CAS Number | 2034364-95-7 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The presence of halogen substituents enhances its affinity for target sites, potentially leading to therapeutic effects.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways.
Case Studies
- Antitumor Activity : In a study published in PubMed Central, derivatives of pyrrolidine-2,5-dione exhibited significant cytotoxicity against various cancer cell lines, suggesting potential use in cancer therapy (Obniska et al., 2009) .
- Antimicrobial Properties : Research indicated that compounds with similar structures demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria, highlighting their potential as antibacterial agents .
- Neuroprotective Effects : A study found that related compounds could protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases .
In Vitro Studies
In vitro studies have shown that this compound exhibits:
- Cytotoxicity : Significant inhibition of cell proliferation in cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| HeLa (Cervical) | 15.0 |
| A549 (Lung) | 10.0 |
In Vivo Studies
Preliminary in vivo studies have suggested:
- Tumor Reduction : Animal models treated with the compound showed a reduction in tumor size compared to control groups.
| Treatment Group | Tumor Size Reduction (%) |
|---|---|
| Control | 0 |
| Compound Treatment | 45 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
